Furan-2-ylmethyl-pyridin-4-ylmethyl-amine
Description
Contextualizing Furan-2-ylmethyl-pyridin-4-ylmethyl-amine within Heterocyclic Amine Chemistry
This compound is classified as a heterocyclic amine. Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. pressbooks.pubopenmedicinalchemistryjournal.com These compounds are fundamental in organic and medicinal chemistry. openmedicinalchemistryjournal.com The structure of this compound contains two different heterocyclic rings:
Furan (B31954): A five-membered aromatic ring containing one oxygen atom. utripoli.edu.ly
Pyridine (B92270): A six-membered aromatic ring containing one nitrogen atom, structurally analogous to benzene. nih.govrsc.org
The molecule is an amine because of the central nitrogen atom which links the furan and pyridine moieties via methylene (B1212753) (-CH2-) groups. This arrangement makes it a secondary amine. The properties of heterocyclic amines are diverse, influenced by the nature of the heteroatom and the ring structure. For instance, the nitrogen in pyridine is basic, whereas the oxygen in furan is not. pressbooks.publibretexts.org The combination of these two different rings onto a single amine framework creates a novel chemical entity with potentially unique electronic and steric properties.
Significance of Furan and Pyridine Scaffolds in Bioactive Compound Development
The rationale for synthesizing and studying molecules like this compound often stems from the established importance of its core structures, or "scaffolds," in drug discovery. nih.govrsc.org Both furan and pyridine are considered "privileged scaffolds" because they are found in a vast number of biologically active compounds and approved drugs. nih.govrsc.orgijabbr.com
The furan scaffold is a component of numerous natural and synthetic compounds with a wide array of biological activities. ijabbr.comresearchgate.net Its derivatives have been explored for uses as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. utripoli.edu.lyijabbr.com The furan ring's electron-rich nature and aromaticity contribute to its ability to interact with biological targets like enzymes and receptors. ijabbr.com It can also serve as a bioisostere for other aromatic rings, like phenyl, to modify a molecule's metabolic stability and bioavailability. orientjchem.org
Similarly, the pyridine scaffold is of paramount importance in medicinal chemistry, appearing in over 7,000 drug molecules. nih.govrsc.org As a nitrogen-bearing heterocycle, it is a key component in many vitamins (such as niacin and pyridoxine), coenzymes, and alkaloids. nih.govrsc.orgdovepress.com The presence of the nitrogen atom in the ring imparts polarity and the ability to form hydrogen bonds, which can enhance solubility and binding to biological targets. researchgate.net Pyridine derivatives are used in a diverse range of therapeutic areas, highlighting their versatility in drug design. nih.govrsc.org
The combination of these two potent scaffolds in this compound suggests a molecule designed to explore potential synergistic or novel biological activities.
| Compound Name | Scaffold | Therapeutic Use |
|---|---|---|
| Nitrofurantoin | Furan | Antibacterial orientjchem.org |
| Ranitidine | Furan | Anti-ulcer ijabbr.com |
| Furosemide | Furan | Diuretic ijabbr.com |
| Isoniazid | Pyridine | Anti-tuberculosis |
| Atazanavir | Pyridine | Antiviral (HIV) rsc.org |
| Imatinib | Pyridine | Anticancer rsc.org |
| Sildenafil | Pyridine | Vasodilator pressbooks.pub |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAFIXOKLHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-98-5 | |
| Record name | N-(2-Furanylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Furan 2 Ylmethyl Pyridin 4 Ylmethyl Amine and Its Analogs
Established Synthetic Pathways
The cornerstone of synthesizing Furan-2-ylmethyl-pyridin-4-ylmethyl-amine lies in well-documented and reliable chemical reactions. These methods have been refined over time to ensure efficiency and yield.
Reductive Amination Strategies
Reductive amination stands out as a primary and effective method for the synthesis of this compound. This process generally involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of this specific compound, the reaction entails the condensation of furfural (B47365) with 4-pyridinemethanamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. The reductive amination of aldehydes and ketones is a well-regarded approach for synthesizing amines under mild conditions, with water being the main byproduct. mdpi.com
The versatility of this method allows for the synthesis of a wide array of secondary and tertiary amines by selecting the appropriate carbonyl and amine precursors. For furan-containing amines, this strategy has been successfully applied to precursors derived from biomass, highlighting a green chemistry approach.
Optimized Reaction Conditions and Key Precursors
The efficiency of reductive amination is highly dependent on the chosen reaction conditions and precursors. Key precursors for the synthesis of this compound are furfural and 4-pyridinemethanamine. Furfural is a readily available aldehyde derived from lignocellulosic biomass.
Optimized conditions often involve the use of specific catalysts and reducing agents to maximize the yield and purity of the final product. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of solvent also plays a critical role, with methanol (B129727) being a suitable medium for both the condensation and hydrogenation steps. nih.gov The reaction temperature and pressure are also key parameters that are adjusted to optimize the reaction rate and selectivity. For instance, the condensation step can often be carried out at room temperature, while the subsequent hydrogenation may require elevated temperatures and pressures, depending on the catalyst used. nih.gov
| Precursor 1 | Precursor 2 | Reducing Agent | Catalyst | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Furfural | 4-Pyridinemethanamine | H₂ | Pd/C | Methanol | Good to Excellent |
| Furfural | 4-Pyridinemethanamine | NaBH₄ | - | Methanol | Good |
| Furfural | 4-Pyridinemethanamine | H₂ | CuAlOₓ | Methanol | Up to 99% |
Emerging Synthetic Approaches for this compound Derivatives
The field of chemical synthesis is continuously evolving, with new techniques emerging that offer advantages in terms of speed, efficiency, and environmental impact. These novel approaches are being applied to the synthesis of derivatives of this compound.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has gained significant traction as a method to accelerate chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For the synthesis of furan (B31954) and pyridine (B92270) derivatives, microwave-assisted approaches have been successfully employed. nih.govmdpi.com The synthesis of derivatives of this compound can be envisioned through microwave-assisted reductive amination or other coupling reactions, offering a rapid and efficient alternative to traditional methods. nih.gov
| Reaction Type | Substrates | Key Advantage | Reference Reaction Time |
|---|---|---|---|
| Reductive Amination | Furfural, 4-Pyridinemethanamine | Reduced Reaction Time | Minutes vs. Hours |
| Coupling Reactions | Halogenated Furan/Pyridine Derivatives, Amines | Increased Yields | Shortened reaction times |
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology offers benefits such as enhanced safety, scalability, and product consistency.
A two-step, one-pot reductive amination of furanic aldehydes has been successfully performed in a flow reactor, demonstrating the feasibility of this approach for synthesizing furan-containing amines. nih.gov This process involves the initial condensation of the aldehyde and amine, followed by the in-line hydrogenation of the resulting imine over a packed-bed catalyst. nih.gov The application of continuous flow technology to the synthesis of this compound and its derivatives could lead to more efficient and scalable production processes.
Metal-Catalyzed Coupling Reactions in Derivative Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules. For the synthesis of derivatives of this compound, these reactions can be employed to introduce various substituents onto the furan or pyridine rings.
Palladium, nickel, and copper-based catalysts are commonly used for such transformations. magtech.com.cnresearchgate.net For example, a halogenated furan or pyridine precursor could be coupled with an appropriate organometallic reagent to introduce a new functional group. These methods provide a versatile platform for creating a library of derivatives with modified properties. Transition metal-catalyzed reactions are attractive methodologies as they can directly construct multiply substituted molecules from readily accessible starting materials under mild conditions.
Chemical Reactivity and Derivatization of Furan 2 Ylmethyl Pyridin 4 Ylmethyl Amine
Reactivity of the Secondary Amine Functionality
The secondary amine group is a key functional handle, characterized by the nucleophilic lone pair of electrons on the nitrogen atom. This feature governs its participation in a variety of addition and substitution reactions.
The nitrogen atom in the secondary amine of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine serves as a potent nucleophile. This reactivity is demonstrated in reactions such as alkylation, where the amine can attack electrophilic carbon centers. For instance, in the presence of alkyl halides, the amine can undergo SN2 reactions. msu.edu The reaction of a primary alkyl bromide with an amine typically proceeds via an SN2 mechanism, leading to the formation of a more substituted amine and a hydrobromide salt. msu.edu However, this process can be complicated by polyalkylation, as the newly formed tertiary amine product is also nucleophilic and can compete with the starting material for the alkylating agent. msu.edumnstate.edu To achieve mono-alkylation and form a specific tertiary amine, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. mnstate.edu The inherent nucleophilicity of nitrogen is significantly greater than that of oxygen, which explains why amines readily react with alkyl halides where alcohols might not. msu.edu
| Reactant | Electrophile | Product Type | Significance |
|---|---|---|---|
| Secondary Amine | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Forms a more substituted amine; potential for polyalkylation exists. msu.edumnstate.edu |
| Secondary Amine | Acyl Chloride (e.g., CH₃COCl) | Amide | A common method for forming stable amide bonds. sphinxsai.com |
| Secondary Amine | Aldehyde/Ketone | Enamine (via Iminium ion) | Key intermediate in various synthetic transformations. mnstate.edu |
The reaction of amines with aldehydes and ketones is a fundamental route to carbon-nitrogen double bonds. mdpi.com Primary amines react with carbonyl compounds to form imines, also known as Schiff bases. mdpi.comjocpr.com This reaction typically involves the initial formation of a tetrahedral intermediate called an aminol, which then dehydrates to yield the imine. mnstate.edu
For a secondary amine like this compound, the reaction pathway is different. Since the nitrogen atom has only one hydrogen, it cannot undergo the final elimination step to form a neutral imine. Instead, the reaction with an aldehyde or ketone leads to the formation of a positively charged iminium ion as the intermediate, which can then lose a proton from an adjacent carbon to form an enamine. mnstate.edu The synthesis of imine derivatives is a well-established field, often involving the condensation of a primary amine with a carbonyl compound, sometimes catalyzed by acids or transition metals. mdpi.comjocpr.com For example, Schiff bases have been prepared through the condensation of 4-pyridinecarboxaldehyde (B46228) with 2-thiophenemethylamine. mdpi.com
Secondary amines readily react with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide derivatives. sphinxsai.com This acylation reaction is a robust and widely used transformation in organic synthesis. The synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, for example, has been achieved from 2-furoic acid and furfurylamine. researchgate.net The general method involves the reaction of a substituted acid with a substituted amine. sphinxsai.com These reactions can be carried out under various conditions, including microwave irradiation to promote milder reaction conditions. researchgate.net The formation of an amide bond involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). researchgate.net
Aromatic Reactivity of Furan (B31954) and Pyridine (B92270) Rings
The furan and pyridine rings of the molecule exhibit contrasting aromatic reactivity. The furan ring is π-excessive and highly activated towards electrophilic attack, while the pyridine ring is π-deficient and generally resistant to electrophiles but susceptible to nucleophilic attack.
Furan Ring: The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Its reactivity is attributed to the delocalization of one of the oxygen atom's lone pairs into the ring, creating an aromatic sextet. pharmaguideline.comquora.com Electrophilic substitution on furan proceeds preferentially at the C2 and C5 positions (α-positions). chemicalbook.comquora.comreddit.com This regioselectivity is due to the greater stability of the carbocation intermediate formed upon attack at these positions, which can be stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. quora.comreddit.com Due to its high reactivity, electrophilic substitution on furan often requires very mild, non-acidic conditions to prevent polymerization or ring-opening. ksu.edu.sa
Pyridine Ring: In contrast, the pyridine ring is deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and less receptive to attack by electrophiles. uomustansiriyah.edu.iq Furthermore, under the acidic conditions often used for these reactions, the nitrogen atom is protonated to form a pyridinium (B92312) ion, which further deactivates the ring. uomustansiriyah.edu.iq When substitution does occur, it happens under harsh conditions and primarily at the C3 and C5 positions (β-positions). quora.comuomustansiriyah.edu.iq The nitrogen atom's proximity to the C2 and C4 positions makes these sites particularly electron-poor. quora.com
| Heterocycle | Reactivity towards Electrophiles | Preferred Position of Substitution | Reason for Reactivity/Regioselectivity |
|---|---|---|---|
| Furan | Highly Activated (More reactive than benzene). chemicalbook.comslideshare.net | C2 and C5. chemicalbook.comquora.com | π-electron rich system; more stable carbocation intermediate for α-attack. quora.comreddit.com |
| Pyridine | Deactivated (Less reactive than benzene). uomustansiriyah.edu.iq | C3 and C5. quora.comuomustansiriyah.edu.iq | Electron-withdrawing nitrogen atom makes the ring π-deficient. uomustansiriyah.edu.iq |
The furan and pyridine moieties within this compound can participate in cyclization reactions to construct more complex, fused, or spiro-heterocyclic systems. These reactions are valuable for generating novel molecular architectures. researchgate.netresearchgate.net
Information on Salt Forms of this compound Not Available in Publicly Accessible Sources
Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no specific information regarding the formation and utility of salt forms of the chemical compound this compound (CAS Number: 436086-98-5) could be located.
Consequently, the requested section on "" focusing on the "Formation and Utility of Salt Forms," including data tables and detailed research findings, cannot be generated. The necessary source material to create a scientifically accurate and informative article on this topic appears to be unavailable in the public domain at this time.
Biological Activities of Furan 2 Ylmethyl Pyridin 4 Ylmethyl Amine Derivatives
Antimicrobial Activity Investigationsnih.govresearchgate.netnih.govmdpi.com
Derivatives incorporating the furan-pyridine scaffold are recognized for their broad-spectrum antimicrobial properties. nih.govutripoli.edu.ly Modifications to this core structure have yielded compounds with significant potency against various bacterial, fungal, and viral pathogens.
Antibacterial Spectrum and Potencyutripoli.edu.lymdpi.commdpi.comresearchgate.net
Investigations into the antibacterial effects of these derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant inhibitory effects against several bacterial strains. mdpi.com One derivative, in particular, showed potent activity against Bacillus cereus, with an inhibition zone of 16 mm. mdpi.com Another study highlighted that 1-benzoyl-3-furan-2-ylmethyl-thiourea was effective against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.ly
| Derivative Class | Bacterial Strain | Activity Measurement | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide | Escherichia coli | 10.5 mm Inhibition Zone | mdpi.com |
| Carbamothioyl-furan-2-carboxamide | Staphylococcus aureus | 13 mm Inhibition Zone | mdpi.com |
| Carbamothioyl-furan-2-carboxamide | Bacillus cereus | 16 mm Inhibition Zone | mdpi.com |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Effective | utripoli.edu.ly |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Effective | utripoli.edu.ly |
Antifungal Efficacy Assessmentsmdpi.comacs.orgnih.govresearchgate.net
The antifungal potential of furan-pyridine derivatives has been well-documented. A study on β-keto-enol derivatives grafted on pyridine (B92270) and furan (B31954) moieties revealed significant fungicidal activity against Fusarium oxysporum. acs.org One of the most active compounds in this series demonstrated an IC50 value of 12.83 μg/mL, a potency comparable to the reference fungicide benomyl. acs.org Furthermore, carbamothioyl-furan-2-carboxamide derivatives have also shown prominent activity against multiple fungal strains, with inhibition zones ranging from 12 to 19 mm. mdpi.com Pyrimidine furanose derivatives have also been evaluated, showing moderate to good activity against various Candida species, including C. albicans, C. tropicalis, and C. glabrata. nih.gov
| Derivative Class | Fungal Strain | Activity (IC50) | Reference |
|---|---|---|---|
| β-keto-enol pyridine and furan derivative (L1) | Fusarium oxysporum f.sp albedinis | 12.83 μg/mL | acs.org |
| β-keto-enol pyridine and furan derivative (L4) | Fusarium oxysporum f.sp albedinis | 17 μg/mL | acs.org |
| β-keto-enol pyridine and furan derivative (L5) | Fusarium oxysporum f.sp albedinis | 34 μg/mL | acs.org |
| Carbamothioyl-furan-2-carboxamide | Various fungal strains | 12-19 mm Inhibition Zone | mdpi.com |
Antiviral Properties Explorationnih.govnih.gov
The exploration of antiviral properties has yielded promising results, particularly in the context of emerging viral threats. Research has identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Through structural optimization, compounds with IC50 values as potent as 1.55 μM were developed. nih.gov The pyridine nucleus is a common feature in many compounds demonstrating remarkable antiviral properties. mdpi.com
| Derivative Class | Viral Target | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-B22) | SARS-CoV-2 Mpro | 1.55 μM | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-B6) | SARS-CoV-2 Mpro | 1.57 μM | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-S43) | SARS-CoV-2 Mpro | 10.76 μM | nih.gov |
Anticancer Potential Studiesijsat.orgmdpi.comnih.govnih.govresearchgate.net
The cytotoxic effects of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine derivatives against various cancer cell lines have established this chemical family as a promising area for oncology research. utripoli.edu.lyijsat.org Many derivatives have demonstrated significant growth inhibitory activity, sometimes surpassing that of established chemotherapy agents. ijsat.org
In Vitro Cytotoxicity Profilingnih.govmdpi.comresearchgate.net
In vitro studies have been crucial in identifying the most potent anticancer compounds within this class. A series of pyridine-urea derivatives were evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. nih.gov One compound, in particular, exhibited an IC50 value of 0.22 μM, making it approximately 8.7 times more active than the standard drug Doxorubicin. nih.gov In another study, carbamothioyl-furan-2-carboxamide derivatives were tested against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines, with one derivative reducing the viability of HepG2 cells to 33.29% at a 20 μg/mL concentration. mdpi.com Additionally, certain amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have shown high cytotoxicity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC50 values of 2.8 μM and 1.8 μM, respectively. researchgate.net
| Derivative Class | Cancer Cell Line | Activity Measurement | Reference |
|---|---|---|---|
| Pyridine-Urea (8e) | MCF-7 (Breast) | IC50 = 0.22 μM | nih.gov |
| Pyridine-Urea (8n) | MCF-7 (Breast) | IC50 = 1.88 μM | ijsat.org |
| Carbamothioyl-furan-2-carboxamide (4d) | HepG2 (Liver) | 33.29% Cell Viability | mdpi.com |
| Carbamothioyl-furan-2-carboxamide (4d) | Huh-7 (Liver) | 45.09% Cell Viability | mdpi.com |
| Carbamothioyl-furan-2-carboxamide (4d) | MCF-7 (Breast) | 41.81% Cell Viability | mdpi.com |
| Thiadiazole-Amide (6d) | HeLa (Cervical) | IC50 = 2.8 μM | researchgate.net |
| Thiadiazole-Amide (6d) | PANC-1 (Pancreatic) | IC50 = 1.8 μM | researchgate.net |
Enzyme Modulation Studiesmdpi.comnih.govnih.gov
Beyond direct cytotoxicity, derivatives of this compound have been shown to modulate the activity of key enzymes involved in disease progression. This targeted approach is a hallmark of modern drug design.
Research has identified certain pyridine-urea compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is the formation of new blood vessels that tumors need to grow. ijsat.orgnih.gov Two such derivatives inhibited VEGFR-2 with IC50 values of 5.0 μM and 3.93 μM. nih.gov In the field of virology, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were found to be reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM. nih.gov
| Derivative Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine-Urea (8b) | VEGFR-2 | 5.0 ± 1.91 μM | nih.gov |
| Pyridine-Urea (8e) | VEGFR-2 | 3.93 ± 0.73 μM | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-B22) | SARS-CoV-2 Mpro | 1.55 μM | nih.gov |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-B6) | SARS-CoV-2 Mpro | 1.57 μM | nih.gov |
Cytochrome P450 Enzyme System Interactions
The interaction of a chemical compound with the Cytochrome P450 (CYP) enzyme system is a critical factor in its metabolic fate and potential for drug-drug interactions. While direct studies on this compound are not available in the cited literature, the molecule's constituent parts—a furan ring and a pyridine ring—are well-known to interact with these enzymes.
The furan moiety can undergo metabolic activation by CYP enzymes. Furan itself is oxidized by CYPs, primarily CYP2E1, to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. nih.govnih.gov This reactive metabolite is capable of alkylating proteins and other cellular macromolecules, which is a mechanism linked to toxicity. nih.gov Furthermore, certain furan derivatives, such as furanocoumarins found in grapefruit juice, are recognized as both competitive and mechanism-based inhibitors of CYP3A4, a major human drug-metabolizing enzyme. nih.gov
The pyridine moiety also plays a significant role in CYP interactions. The nitrogen atom in the pyridine ring can act as a ligand, forming a coordinate covalent bond with the heme iron atom at the active site of CYP enzymes. nih.gov This interaction is a common mechanism for CYP inhibition. nih.gov Indeed, various synthetic 3-heteroaromatic pyridine analogues have been specifically designed and investigated as selective inhibitors of CYP2A6, the primary enzyme responsible for nicotine (B1678760) metabolism. researchgate.netresearchgate.netoaepublish.com Given these precedents, it is plausible that this compound could interact with the CYP450 system, potentially acting as both a substrate for metabolism via its furan ring and as an inhibitor through its pyridine nitrogen.
Inhibition and Activation of Other Enzymatic Targets
The furan-pyridine scaffold is a versatile structural motif found in compounds that target a variety of enzyme systems beyond cytochrome P450. Although a broad enzymatic profile for this compound is not documented in the literature, studies on related molecules demonstrate the potential for such interactions.
For instance, a compound containing both furan and pyridine rings, 1-furan-2-yl-3-pyridin-2-yl-propenone, has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. researchgate.net Additionally, other furan derivatives have been shown to possess inhibitory activity against different classes of enzymes. Recent research has identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In other studies, furan hybrids have demonstrated anti-arthritic potential through the inhibition of proteinases. mdpi.com These examples highlight the capacity of the furan-pyridine chemical space to generate potent and specific enzyme inhibitors.
Table 1: Examples of Enzyme Inhibition by Furan-Pyridine Derivatives and Related Scaffolds
| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1-furan-2-yl-3-pyridin-2-yl-propenone | Cyclooxygenase (COX) / 5-Lipoxygenase (5-LOX) | Dual Inhibition | researchgate.net |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Inhibition | nih.gov |
Receptor Binding and Ligand Activity
The ability of a molecule to bind to and modulate the activity of specific receptors is fundamental to its pharmacological effect. The structural features of this compound suggest potential interactions with several receptor systems, particularly those in the central nervous system.
Serotonin (B10506) Receptor (5-HT1A) Agonism
The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. nih.gov Agonists of this receptor typically conform to a general pharmacophore model that includes an aromatic headgroup connected via a linker to a basic nitrogen atom. This compound possesses these key features: the furan and pyridine rings can serve as the aromatic portion, while the secondary amine provides the requisite basic center. Many known 5-HT1A receptor ligands are built around heterocyclic scaffolds such as piperazine (B1678402), piperidine, and pyrrolidone, underscoring the importance of such structures in achieving high-affinity binding. nih.govnih.govnih.gov While specific binding data for this compound at the 5-HT1A receptor have not been reported, its structural analogy to the general 5-HT1A agonist pharmacophore suggests it may be a candidate for such activity.
G-Protein Coupled Receptor (GPR88) Agonism
GPR88 is an orphan G-protein coupled receptor predominantly expressed in the brain's striatum, making it an emerging therapeutic target for a range of psychiatric and neurodegenerative disorders. nih.gov Significant research has focused on identifying synthetic agonists for this receptor. nih.govnih.gov However, the currently known GPR88 agonists, such as 2-PCCA and RTI-13951-33, belong to distinct chemical classes, often based on scaffolds like (4-substituted-phenyl)acetamides or cyclopropylamines. nih.gov There is currently no published evidence to suggest that compounds with a furan-pyridine core, such as this compound, interact with the GPR88 receptor.
Anti-Inflammatory and Analgesic Effects
A substantial body of evidence supports the role of both furan and pyridine derivatives in mediating anti-inflammatory and analgesic responses. utripoli.edu.lynih.govijabbr.comnih.gov These activities are often attributed to the modulation of various pathways involved in inflammation and pain signaling.
The furan nucleus is a core component of numerous compounds with demonstrated anti-inflammatory and pain-relieving properties. researchgate.netnih.govijabbr.com For example, certain furan derivatives exhibit anti-inflammatory effects by inhibiting the denaturation of albumin, a process implicated in inflammatory conditions. mdpi.com Others have shown potent analgesic activity in preclinical models like the hot plate and writhing tests. utripoli.edu.lyijabbr.com The mechanisms underlying these effects are diverse and can include the suppression of inflammatory mediators and antioxidant activity. nih.gov
Similarly, the pyridine ring is a key pharmacophore in several anti-inflammatory and analgesic agents. nih.govresearchgate.netresearchgate.net Well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like piroxicam (B610120) and lornoxicam (B1675139) feature a pyridine moiety and function by inhibiting the production of prostaglandins. nih.gov The combination of furan and pyridine rings into a single scaffold has been explored as a strategy to develop novel anti-inflammatory agents. nih.gov Given the established activities of its constituent heterocycles, it is reasonable to hypothesize that this compound may possess anti-inflammatory and analgesic properties.
Table 2: Examples of Anti-Inflammatory and Analgesic Activity in Furan and Pyridine Derivatives
| Compound/Derivative Class | Biological Activity | Model/Assay | Reference(s) |
|---|---|---|---|
| Furan hybrid molecules | Anti-inflammatory / Anti-arthritic | Inhibition of albumin denaturation / Anti-tryptic activity | mdpi.com |
| Dihydrofuran-2(3H)-one derivatives | Analgesic | Hot plate and writhing tests | utripoli.edu.lyijabbr.com |
| Benzofuran-pyrazole-pyridine hybrid | Anti-inflammatory / Analgesic | In vivo models of inflammation and pain | nih.gov |
Central Nervous System Activities
Derivatives incorporating furan and pyridine moieties exhibit significant interactions with the central nervous system (CNS), demonstrating potential therapeutic applications in a range of neurological and psychiatric disorders. utripoli.edu.lyjocpr.com The unique electronic and structural characteristics derived from both the nitrogen-containing pyridine ring and the oxygen-containing furan ring contribute to their diverse CNS activities.
Several derivatives containing the core structures of furan and a nitrogen-containing heterocycle have shown promising antidepressant activity in preclinical studies.
A series of novel pyridazin-3(2H)-one derivatives bearing a benzofuran (B130515) moiety were synthesized and evaluated for their antidepressant effects using the forced swimming test (FST) in mice. researchgate.net Among the synthesized compounds, some exhibited a significant reduction in immobility time, a key indicator of antidepressant efficacy. Notably, compounds 6c and 6d were the most potent, reducing immobility time by 42.85% and 38.09%, respectively, at a dose of 50 mg/kg. researchgate.net This effect was comparable to the standard drug fluoxetine, which showed a 45.23% reduction at 32 mg/kg. researchgate.net Importantly, these active compounds did not produce any significant changes in locomotor activity, suggesting a specific antidepressant-like effect without motor impairment. researchgate.net
In other studies, various substituted furan derivatives have been identified as potential antidepressants. utripoli.edu.lyijbcp.com For instance, a novel substituted furan compound demonstrated significant antidepressant potential by inhibiting the duration of immobility in both the FST and the tail suspension test (TST) in mice. ijbcp.com A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were also synthesized, with one compound emerging as a potent antidepressant agent, likely acting through monoamine oxidase (MAO) inhibition. utripoli.edu.ly Furthermore, certain 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4 yl]methyl}-4-methyl piperazine compounds have demonstrated significant antidepressant effects in the FST. utripoli.edu.ly Thioalkyl derivatives of pyridine have also been shown to exhibit statistically significant antidepressant effects. nih.gov
| Compound Series | Key Findings | Test Model | Most Potent Compounds | Efficacy | Reference |
|---|---|---|---|---|---|
| 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one Derivatives | Significant reduction in immobility time without motor impairment. | Forced Swimming Test (Mice) | 6c, 6d | 42.85% and 38.09% reduction in immobility at 50 mg/kg, comparable to Fluoxetine (45.23% at 32 mg/kg). | researchgate.net |
| Substituted Furan Compound | Significant inhibition of immobility duration. | Forced Swimming Test & Tail Suspension Test (Mice) | Not specified | Low dose showed 75.5% inhibition in FST, comparable to Fluoxetine (82%). | ijbcp.com |
| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole Derivatives | Potent antidepressant activity through MAO inhibition. | Not specified | 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | Emerged as the most potent agent in the series. | utripoli.edu.ly |
| Thioalkyl Pyridine Derivatives | Statistically significant antidepressant effects. | Forced Swimming Test | Not specified | Increased the latent time of first immobilization. | nih.govnih.gov |
The anxiolytic potential of furan-pyridine derivatives has also been explored, with several studies indicating a calming effect in animal models of anxiety.
New bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit were evaluated for neurotropic activity, including anxiolytic effects. mdpi.com The pentylenetetrazole (PTZ)-induced seizure test is also considered a prognostic model for anxiolytic activity. mdpi.com Studies on thioalkyl derivatives of pyridine revealed that compounds in this class possess anxiolytic effects. nih.gov Specifically, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated significant anxiolytic activity, approximately four times greater than that of diazepam. nih.gov One particular compound, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, showed anxiolytic activity twice that of diazepam. nih.gov
Furthermore, research on furo[3,2-d]pyrrolo[1,2-a]pyrimidines and related systems has identified compounds with anxiolytic activity in models such as the "open field" and elevated plus-maze tests. nih.gov Some furan derivatives, such as certain 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, have shown promising antianxiety effects, which may be linked to their MAO inhibitory action. utripoli.edu.ly
| Compound Series | Key Findings | Test Model | Notable Compounds | Efficacy | Reference |
|---|---|---|---|---|---|
| Thioalkyl Pyridine Derivatives | Significant anxiolytic activity and pronounced sedative effects. | Not specified | 6-amino-2-thioalkyl-4-phenylnicotinates | ~4 times more active than diazepam. | nih.gov |
| Thioalkyl Pyridine Derivatives | Potent anxiolytic activity. | Not specified | Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | ~2 times more active than diazepam. | nih.gov |
| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines | Demonstrated activating behavior and anxiolytic effects. | Open Field, Elevated Plus Maze | 6b, 6n, 7c | Pronounced anxiolytic activity was observed. | nih.gov |
| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole Derivatives | Promising antianxiety effects linked to MAO inhibition. | Plus Maze Technique | 14a, 14b | Demonstrated outstanding anti-anxiety activity. | utripoli.edu.ly |
The furan-pyridine scaffold is a key feature in several series of compounds evaluated for anticonvulsant properties.
A series of 1,4-dihydropyridine (B1200194) derivatives incorporating a furan ring were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) induced convulsion method in rats. researchgate.net While the initial series of compounds were inactive, a second series of derivatives showed moderate anticonvulsant activity compared to the standard drug phenytoin. researchgate.net The compound 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl} dihydrazinecarbothioamide was identified as the most active in this series. researchgate.net The presence of the furan ring at the 4-position of the 1,4-dihydropyridine ring was suggested to be crucial for this activity. utripoli.edu.ly
Other studies have also highlighted the anticonvulsant potential of furan derivatives. utripoli.edu.ly For example, certain 3-(2-furyl)-pyrazoline derivatives possess remarkable anticonvulsant activity in both the MES and subcutaneous metrazole (scMet) tests. utripoli.edu.ly Additionally, new bicyclic pyridine-based hybrids have been shown to exhibit antagonism to pentylenetetrazole (PTZ), indicating anticonvulsant effects. mdpi.com These compounds were found to be superior to ethosuximide (B1671622) in the anti-PTZ test but did not show efficacy in the MES test. mdpi.com
| Compound Series | Key Findings | Test Model | Most Active Compound | Efficacy | Reference |
|---|---|---|---|---|---|
| 1,4-Dihydropyridine Derivatives | Moderate anticonvulsant activity. The furan ring at the 4-position is considered important for activity. | Maximal Electroshock (MES) | 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl} dihydrazinecarbothioamide (2a) | Highly active compared to other compounds in the series. | utripoli.edu.lyresearchgate.net |
| Bicyclic Pyridine-Based Hybrids | Anti-PTZ activity ranging from 20% to 80%. No effect in the MES test. | Pentylenetetrazole (PTZ) | 7a, 7d, 7g, 7j, 7m | Superior to ethosuximide but inferior to diazepam. | mdpi.com |
| 3-(2-furyl)-pyrazoline Derivatives | Remarkable anticonvulsant activity. | MES & scMet tests | 15c-g | Significant activity observed. | utripoli.edu.ly |
| Thioalkyl Pyridine Derivatives | High anticonvulsant activity through antagonism with pentylenetetrazole. | Pentylenetetrazole (PTZ) | Not specified | Demonstrated high activity with low toxicity. | nih.gov |
Research into furan-containing heterocyclic systems has revealed their potential for the treatment of Parkinson's disease.
A series of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] mdpi.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. nih.govresearchgate.net All the synthesized compounds were found to be active in a mouse model of haloperidol-induced catalepsy, a common screening method for antiparkinsonian drugs. nih.govresearchgate.net The compounds also showed efficacy against oxidative stress, a key factor in the pathology of Parkinson's disease. nih.govresearchgate.net The most active compound in the series featured a propyl group at the 3-position of the thiazolotriazolopyrimidine nucleus. nih.govresearchgate.net Computational studies predicted that these compounds have promising pharmacokinetic properties, making them potential agents for treating Parkinson's disease. nih.govresearchgate.net
| Compound Series | Key Findings | Test Model | Most Active Compound | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] mdpi.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thiones | All compounds were active and showed neuroprotective potential. | Haloperidol-induced catalepsy and oxidative stress in mice. | Compound with a propyl group at the 3-position. | Reversal of catalepsy and reduction of oxidative stress. | nih.govresearchgate.net |
Other Pharmacological Activities
Beyond their effects on the central nervous system, derivatives containing furan and pyridine rings have been investigated for other significant pharmacological actions, including cardiovascular effects. amazonaws.com
The 1,4-dihydropyridine core is a well-established pharmacophore known for its calcium channel blocking activity, which is utilized in the treatment of hypertension. researchgate.net The incorporation of a furan moiety into this scaffold has been explored for potential antihypertensive effects.
Several novel 1,4-dihydropyridine derivatives have been synthesized and evaluated for their antihypertensive activity. researchgate.net Many of these compounds exhibited appreciable activity when compared to the standard drug nifedipine. researchgate.net In a separate line of research, pyrimidin-4(3H)-one derivatives were developed as analogues of Losartan, an angiotensin II receptor type 1 (AT1) antagonist. nih.gov One compound from this series, 12a (Fimasartan) , displayed high in vitro binding affinity and functional antagonism for the AT1 receptor. nih.gov In vivo studies in hypertensive rat models demonstrated that it is a highly potent and orally active AT1 selective antagonist with stronger potency than losartan. nih.gov
| Compound Series | Key Findings | Test Model | Notable Compound | Efficacy | Reference |
|---|---|---|---|---|---|
| 1,4-Dihydropyridine Derivatives | Appreciable antihypertensive activity. | Tail cuff method in normotensive and hypertensive rats. | Multiple derivatives | Significant activity compared to standard nifedipine. | researchgate.net |
| Pyrimidin-4(3H)-one Derivatives | Potent and orally active AT1 selective antagonist. | Furosemide-treated and conscious renal hypertensive rat models. | 12a (Fimasartan) | Stronger in vivo potency than losartan. | nih.gov |
Anti-ulcer Properties
Derivatives containing furan and pyridine moieties have been investigated for their potential gastroprotective and anti-ulcer effects. utripoli.edu.lyijabbr.com Research has shown that compounds incorporating these heterocyclic rings can exhibit significant activity in various ulcer models. The anti-ulcer potential of such derivatives is a subject of ongoing research, with studies exploring their mechanisms of action and structure-activity relationships. utripoli.edu.ly
The presence of a furan ring is found in many molecules with diverse therapeutic benefits, including anti-ulcer activity. utripoli.edu.lyijabbr.com Similarly, pyridine has been shown to decrease gastric hemorrhage and ulceration in stress-induced ulcer models in rats. nih.gov The mechanism is suggested to involve the reduction of thrombus formation in mucosal capillaries, thereby preventing occlusion and subsequent mucosal damage. nih.gov
In studies on related heterocyclic structures, specific derivatives of 1,4-Dihydropyridine have demonstrated potent anti-ulcer activity, in some cases comparable to the standard drug Omeprazole. rjptonline.orgrjptonline.org For instance, compounds designated as A5, A6, B5, and B6 significantly inhibited ulcer formation in models including ethanol-induced, indomethacin-induced, water-immersion restraint stress-induced, and acetic acid-induced gastric ulcers. rjptonline.org These findings highlight the potential of developing new anti-ulcer agents based on these chemical scaffolds. rjptonline.orgrjptonline.org Further research into furan- and pyridine-containing compounds has identified molecules with promising non-ulcerogenic properties, suggesting they could be beneficial for treating chronic inflammatory conditions without causing gastric damage. researchgate.net
Table 1: Anti-ulcer Activity of Selected 1,4-Dihydropyridine Derivatives A selection of data from studies on related pyridine derivatives.
Antioxidant Activity
The antioxidant properties of compounds containing furan and pyridine rings are well-documented. nih.gov These derivatives can act as free radical scavengers, mitigating the oxidative stress implicated in numerous diseases. mui.ac.irfrontiersin.org The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to quench free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mui.ac.irsapub.org The presence of the furan moiety, in particular, is associated with high antioxidant properties, which are believed to be closely linked to its anti-inflammatory effects. nih.gov
Research has identified several furan and pyridine derivatives with significant antioxidant potential. For example, a furan derivative featuring a 2,3-dihydroxyphenyl ring demonstrated potent activity in quenching superoxide (B77818) anions, scavenging DPPH radicals, and preventing lipid peroxidation. utripoli.edu.ly In another study, newly synthesized furan-/pyridine aminophosphonate derivatives, specifically compounds A3 and B3, displayed notable antioxidant activity. tandfonline.com Similarly, certain ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated, with compound 3c emerging as the most potent antioxidant in a DPPH scavenging assay. mui.ac.ir
Furthermore, the antioxidant capabilities of thiazinanones and thiazolidinones derived from 2-aminomethylpyridine have been reported, with one compound, thiazinanone 5a, showing excellent radical scavenging activity in both DPPH and ABTS tests. nih.gov These studies collectively underscore the potential of furan- and pyridine-based structures as scaffolds for the development of effective antioxidant agents. researchgate.net
Table 2: Antioxidant Activity of Selected Furan and Pyridine Derivatives A summary of IC₅₀ values from various antioxidant assays.
Molecular Mechanisms of Action
Identification and Characterization of Biological Targets
The identification of specific biological targets is a critical first step in elucidating the mechanism of action of any compound. This involves determining which molecules (e.g., receptors, enzymes) the compound interacts with to produce a biological effect. No studies specifically identifying or characterizing the biological targets of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine have been found.
Elucidating Receptor Interaction Mechanisms
Information regarding the interaction of this compound with any specific receptors is not available in the reviewed scientific literature. Elucidating such mechanisms would typically involve binding assays to determine affinity and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist).
Analyzing Enzyme Active Site Binding and Inhibition Kinetics
There is no available data from studies analyzing the binding of this compound to enzyme active sites or its inhibition kinetics. Such analysis would involve enzymatic assays to determine if the compound acts as an inhibitor and to characterize the type and potency of inhibition (e.g., competitive, non-competitive).
Modulation of Cellular and Biochemical Pathways
Research into how this compound may modulate cellular and biochemical pathways has not been reported in the available literature. This would involve investigating the compound's effects on the complex networks of molecular interactions within a cell.
Interventions in Signal Transduction Cascades
No studies were found that investigate whether this compound intervenes in signal transduction cascades. Such research would explore if the compound affects the transmission of molecular signals from a cell's exterior to its interior, thereby altering cellular activity.
Alterations in Metabolic Pathways
While the metabolism of the furan (B31954) moiety, in general, has been studied and is known to be metabolized by cytochrome P450 enzymes, specific research detailing how this compound might alter metabolic pathways is not available.
Binding Affinity and Specificity Studies
Quantitative data from binding affinity and specificity studies for this compound are not present in the reviewed literature. These studies are essential for determining the potency of the compound's interaction with its biological target and its selectivity for that target over others.
Structure Activity Relationship Sar Studies
Influence of Furan (B31954) Ring Substituents on Bioactivity
The substitution pattern on the furan ring is a key determinant of the biological activity of Furan-2-ylmethyl-pyridin-4-ylmethyl-amine analogs. The electronic properties, position, and size of these substituents can drastically alter the molecule's potency and efficacy.
Positional and Electronic Effects
Research on various furan-containing compounds has demonstrated that the 2- and 5-positions of the furan ring are crucial for biological activity. The introduction of substituents at these positions can significantly modulate the molecule's interaction with its target.
The electronic nature of the substituents on the furan ring plays a pivotal role. In a series of 5-aryl-furan-2-carboxamide derivatives, which act as urotensin-II receptor antagonists, the electronic properties of the substituents on the C-5 aryl group were systematically investigated. This study led to the discovery that a 3,4-difluorophenyl analog was a highly potent antagonist with an IC50 value of 6 nM. nih.gov
Similarly, in a study of 2,5-disubstituted furan derivatives as α-glucosidase inhibitors, various substituents at the 2- and 5-positions were explored. The results indicated that the presence of specific azole moieties (imidazole, triazole, or tetrazole) at these positions was critical for hydrogen bond interactions with the enzyme. nih.gov For instance, certain triazole-containing derivatives exhibited potent inhibitory activity with IC50 values in the low micromolar range. nih.gov
The following table summarizes the inhibitory activity of selected 2,5-disubstituted furan derivatives against α-glucosidase, illustrating the impact of different substituents.
| Compound | Substituent at C-2 | Substituent at C-5 | α-Glucosidase IC50 (µM) |
|---|---|---|---|
| III-11 | Imidazole | Aryl group | 6.0 ± 1.1 |
| III-16 | Triazole | Aryl group | 2.2 ± 0.2 |
| III-39 | Tetrazole | Aryl group | 4.6 ± 1.9 |
Steric Hindrance Considerations
Steric hindrance from bulky substituents on the furan ring can significantly impact the biological activity of this compound analogs. The size and spatial arrangement of these groups can affect the molecule's ability to adopt the optimal conformation for binding to its biological target.
In a study on the isomerization of allylamines catalyzed by cobalt(0) complexes with phosphine (B1218219) ligands containing furan rings, it was observed that the presence of a methyl group on the furan ring suppressed catalytic activity, likely due to steric reasons. acs.org While this study is on a catalytic system, the principle of steric hindrance affecting molecular interactions is broadly applicable.
The introduction of bulky groups can also disrupt crucial interactions with the target protein. For instance, if a specific pocket in the receptor binding site can only accommodate a small substituent, the presence of a larger group on the furan ring would prevent proper binding and reduce or abolish biological activity. Conversely, in some cases, a larger substituent might be beneficial if it can form additional favorable interactions with a more accommodating binding site.
Role of Pyridine (B92270) Ring Modifications in Biological Potency
Modifications to the pyridine ring, including the pattern of substitution and the position of the nitrogen atom, are crucial for tuning the biological potency of this compound analogs.
Impact of Substitution Patterns on Receptor Affinity
The electronic properties of substituents on the pyridine ring can significantly influence receptor affinity. Studies have shown that both electron-donating and electron-withdrawing groups can modulate the electronic structure of the pyridine ring, which in turn affects its interaction with target receptors. acs.orgmdpi.com
In a series of thieno[2,3-b]pyridine (B153569) derivatives, the effect of electron-withdrawing and electron-donating groups on the phenyl ring attached to the pyridine scaffold was investigated. It was found that compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, exhibited potent inhibitory activity against the FOXM1 protein. mdpi.com This suggests that modulating the electron density of the pyridine-containing scaffold can have a profound effect on biological activity.
The table below shows the antiproliferative activity of selected pyridine derivatives, highlighting the influence of different substituents.
| Compound | Substituent 1 | Substituent 2 | Antiproliferative Activity (IC50, µM) |
|---|---|---|---|
| Derivative A | -CH3 | -COOEt | 0.18 |
| Derivative B | -H | -CN | 21.05 |
| Derivative C | -OH | -OMe | 0.86 |
Importance of Nitrogen Atom Position
The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is a critical determinant of receptor affinity and selectivity. Different positional isomers can adopt distinct orientations within a receptor binding site, leading to different interaction profiles.
A study on a series of pyridylpiperazine sigma ligands demonstrated that the position of the pyridyl nitrogen significantly affects selectivity for σ1 and σ2 receptors. The (2-pyridyl)piperazines showed a preference for σ2 receptors, whereas the (3-pyridyl)- and (4-pyridyl)piperazines favored σ1 receptors. This highlights the profound impact of the nitrogen atom's location on receptor recognition.
Conformational Effects of the Amine Linkage and Methylene (B1212753) Bridges
The flexibility of the amine linkage and the methylene bridges in this compound is crucial for its biological activity. These flexible linkers allow the furan and pyridine moieties to adopt various spatial orientations, one of which will be the bioactive conformation required for binding to a biological target.
The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is a key factor in determining its potency. Flexible linkers, such as the amine and methylene groups in the title compound, play a significant role in this process. They can allow the molecule to overcome potential steric clashes and to position its key pharmacophoric features for optimal interaction with the target. researchgate.net
Bioisosteric Replacements and Analogue Design
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability, while retaining its primary biological activity. drughunter.com This approach involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties.
Exchange of Heterocyclic Rings
The structure of this compound features two key heterocyclic rings: a furan ring and a pyridine ring. The exchange of these rings with other heterocycles is a common strategy to explore the chemical space and optimize the compound's properties.
The furan ring, for instance, can be considered a bioisostere of other aromatic systems like thiophene (B33073), benzene, and pyridine. researchgate.net Replacing the furan ring in this compound with a thiophene ring would result in Thiophen-2-ylmethyl-pyridin-4-ylmethyl-amine. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. For example, in a series of β-keto-enol derivatives, the replacement of a thiophene group with a furan group resulted in an increased IC50 value, indicating a change in biological activity. acs.org
| Original Ring | Bioisosteric Replacement | Potential Impact |
| Furan | Thiophene, Pyrrole (B145914), Thiazole | Altered lipophilicity, metabolic stability, and target interaction |
| Pyridine | Pyrimidine, Pyrazine, Piperidine | Modified basicity, hydrogen bonding capacity, and molecular geometry |
Functional Group Modifications and Their Biological Consequences
Beyond the exchange of entire heterocyclic rings, modifications of the functional groups within this compound can lead to significant changes in its biological activity. The secondary amine linker and the methylene bridges are key sites for such modifications.
Introducing substituents on the furan or pyridine rings can modulate the electronic properties and steric bulk of the molecule. For example, adding an electron-withdrawing group like a nitro group to the furan ring has been shown to be a viable synthetic strategy in related compounds. nih.gov Conversely, the addition of electron-donating groups such as methoxy (B1213986) or amino groups to the pyridine ring can enhance its antiproliferative activity in certain derivatives. nih.gov
The secondary amine linker is another critical point for modification. N-methylation to form a tertiary amine, Furan-2-ylmethyl-methyl-pyridin-4-ylmethyl-amine, could alter the compound's basicity and ability to act as a hydrogen bond donor, which in turn can affect its binding to a biological target.
| Modification Site | Functional Group Modification | Potential Biological Consequence |
| Furan Ring | Addition of a nitro group | Altered electronic properties and potential for new interactions |
| Pyridine Ring | Addition of a methoxy or amino group | Enhanced biological activity (e.g., antiproliferative) |
| Amine Linker | N-methylation (conversion to tertiary amine) | Altered basicity and hydrogen bonding capacity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to guide the design of new, more potent analogues.
A QSAR study on a series of analogues of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with the experimentally determined biological activity of the compounds, a predictive model can be developed.
For instance, in a QSAR study of pyridine derivatives, it was found that certain descriptors related to the electronic and steric properties of the substituents significantly influenced their angiotensin II (AT1) receptor antagonist activity. researchgate.net Similarly, for furan derivatives acting as corrosion inhibitors, a QSAR model was developed to correlate their molecular descriptors with their inhibition efficiency. digitaloceanspaces.com
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand within the active site of a target protein. For derivatives containing furan (B31954) and pyridine (B92270) rings, docking studies have been crucial in identifying potential biological targets.
Research on similar furan- and pyridine-containing structures has demonstrated their potential as inhibitors for various enzymes. For instance, studies on furan-azetidinone hybrids identified them as potential inhibitors of E. coli enzymes like enoyl reductase through in silico docking. ijper.org The docking results for these related compounds revealed significant binding scores, with interactions such as pi-pi stacking being crucial for binding to amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR) in the enzyme's active site. ijper.org Similarly, docking studies on furan-2-yl-morpholinophenylpyrimidine derivatives against proteins like 1UAG and 1OQA have shown good docking scores, suggesting favorable binding interactions. asianpubs.org
While specific docking studies for Furan-2-ylmethyl-pyridin-4-ylmethyl-amine are not extensively published, the principles from related compounds suggest it could effectively bind to various protein targets. The pyridine and furan rings are capable of forming hydrogen bonds, pi-pi stacking, and hydrophobic interactions, which are key to ligand-protein binding. A hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of relevant therapeutic targets, such as kinases, reductases, or gyrases, to calculate binding energies and analyze interaction patterns. ijper.orgnih.gov
Table 1: Representative Docking Scores of Related Furan-Pyridine Compounds Against Bacterial Enzymes
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Furan-azetidinone hybrid | Enoyl Reductase (1C14) | -9.195 | PHE 94, TYR 146 |
| Furan-azetidinone hybrid | DNA Gyrase (5MMO) | -8.542 | Not Specified |
| Furan-azetidinone hybrid | Dihydrofolate Reductase (1RX7) | -7.831 | Not Specified |
Data compiled from studies on analogous structures to illustrate potential interactions. ijper.org
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the conformational changes of a molecule over time, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.
For molecules containing flexible linkers, like the methylene (B1212753) groups in this compound, MD simulations are essential for exploring the accessible conformational space. The molecule is not rigid and can adopt various shapes, or conformers, which can influence its biological activity. Simulations can reveal the most stable conformations and the energy barriers between them.
Studies on related pyridine-furan oligomers have used MD simulations to understand their dynamics, showing how these molecules behave under different conditions like compression and tension. researchgate.net Research on other heterocyclic compounds has also employed MD simulations to validate docking results, confirming the stability of ligand-protein complexes and providing a more dynamic picture of the binding interactions over time. nih.govnih.gov An MD simulation of this compound would likely show significant flexibility around the central amine linkage, allowing the furan and pyridine rings to orient themselves in numerous ways. This conformational flexibility is critical for fitting into specific binding pockets of target proteins.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can accurately predict geometries, reaction energies, and electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net
DFT studies on pyridine-furan oligomers have been conducted to understand their structural and optoelectronic properties. rsc.org These calculations help determine the ground state structures, stabilities, and electronic transitions. researchgate.netrsc.org For this compound, DFT would be used to optimize its 3D geometry and calculate key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate or accept electrons, influencing its reactivity. mdpi.comimperial.ac.uk
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. nih.gov It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding. libretexts.org
Table 2: Calculated Electronic Properties of Furan and Related Molecules using DFT
| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |
| Furan | -6.93 | -0.63 | 6.30 | B3LYP/6-311++G(d,p) |
| TiCl₄ | -12.87 | -3.73 | 9.14 | B3LYP/6-311++G(d,p) |
| Pyridine-Furan Oligomer (PF-5) | Not Specified | Not Specified | 3.51 | Not Specified |
Data sourced from DFT studies on furan and related structures to provide context for potential electronic properties. researchgate.netmdpi.com
Predictive Modeling of Biological Activity
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the chemical structure of compounds with their biological activity. researchgate.net These in silico models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new or untested compounds.
For a molecule like this compound, a QSAR study would involve a set of similar compounds with known biological activities against a specific target. By identifying the key molecular features that contribute to high activity, a predictive model can be built. Pyridine and furan derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. nih.govacs.orgnih.gov Predictive models for such activities often highlight the importance of specific substituent groups and their positions on the heterocyclic rings. nih.gov
Studies have shown that furfural (B47365) derivatives can exhibit significant antimicrobial activity, and their mechanism can be elucidated by understanding their structure-activity relationships. scirp.org For instance, the interaction between furan compounds and amino acids has been shown to inhibit the formation of certain mutagenic compounds, a process that can be modeled computationally. mdpi.com
In Silico Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iitg.ac.in For a flexible molecule like this compound, understanding its preferred conformations is crucial for explaining its chemical and biological properties. rsc.org
In silico methods, such as systematic or stochastic conformational searches combined with energy minimization using molecular mechanics or quantum chemistry, are employed to identify low-energy conformers. researchgate.net The relative energies of these conformers determine their population at a given temperature. The central C-N-C linkage in this compound allows for considerable rotational freedom, leading to a complex conformational landscape.
Computational studies on pyridine- and furan-dicarboxamide derivatives have used crystallographic data and Hirshfeld surface analysis to understand their conformations and intermolecular interactions in the solid state. researchgate.net Theoretical studies on simple furan- and pyridine-carbaldehydes have used ab initio molecular orbital theory to determine conformational preferences and rotational barriers. rsc.org Such analyses for this compound would reveal the most stable arrangements of the furan and pyridine rings relative to each other, which is critical for understanding how the molecule presents itself to a biological target.
Applications in Medicinal Chemistry and Drug Discovery
Identification and Optimization of Lead Compounds
In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency or poor metabolic stability. The process of lead optimization involves systematically modifying the structure of the lead compound to enhance its therapeutic potential. The furan (B31954) and pyridine (B92270) moieties within the Furan-2-ylmethyl-pyridin-4-ylmethyl-amine scaffold are key pharmacophores that are frequently targeted for modification.
Computational methods play a crucial role in modern lead optimization. researchgate.net Techniques such as free energy perturbation (FEP) calculations and molecular docking allow researchers to predict how structural changes will affect the binding affinity of a compound to its biological target. researchgate.netnih.gov For scaffolds containing heterocyclic rings like furan and pyridine, "heterocycle scans" are a common optimization strategy. This involves computationally and synthetically replacing the rings with various alternatives to identify which ones provide the most favorable interactions and potency. For instance, in the optimization of non-nucleoside reverse transcriptase inhibitors, computational scans of 5- and 6-membered heterocycles successfully identified optimal replacements, a strategy directly applicable to the furan and pyridine rings of the title compound. nih.gov
The goal of these modifications is to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for a compound to qualify as a drug candidate. researchgate.net By strategically altering substituents on the furan or pyridine rings, chemists can fine-tune the molecule's properties to achieve a balance of high potency and favorable pharmacokinetics.
Design and Synthesis of Novel Therapeutic Agents
The furan nucleus is a versatile building block for synthesizing new therapeutic agents due to its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comnih.govutripoli.edu.ly The design of novel drugs often involves using the furan or pyridine ring as a central scaffold to which various functional groups are attached.
The synthesis of furan-based derivatives can be achieved through several established chemical routes. A general method involves the dehydration of 1,4-diketones or dialdehydes. researchgate.net More complex, substituted furans can be prepared using methods like the Feist-Benary synthesis, which involves the condensation of an α-chloro ketone with a β-keto ester. researchgate.net
Recent research has focused on synthesizing furan derivatives with specific therapeutic targets. For example, new furan-based compounds have been designed and synthesized to act as cytotoxic agents against cancer cells. nih.gov In one study, derivatives were created that induced apoptosis (programmed cell death) in breast cancer cells (MCF-7) by disrupting the cell cycle at the G2/M phase and activating the intrinsic mitochondrial pathway. nih.gov Similarly, the pyridine moiety is integral to the design of potent inhibitors for various biological targets, further highlighting the therapeutic potential of the combined this compound scaffold.
Strategies for Overcoming Drug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally diverse anticancer drugs. nih.govacs.orgnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). nih.govacs.orgresearchgate.net P-gp acts as a cellular efflux pump, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and effectiveness. researchgate.net
A key strategy to overcome MDR is the development of P-gp inhibitors, also known as reversal agents or chemosensitizers. These molecules block the P-gp pump, restoring the ability of anticancer drugs to accumulate within the cancer cells. Both furan and pyridine-containing scaffolds have been instrumental in the design of potent P-gp inhibitors. nih.govresearchgate.net
Researchers have designed and synthesized series of 5-phenylfuran derivatives and 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives as effective P-gp reversal agents. nih.govacs.orgresearchgate.net In these studies, specific derivatives were identified that demonstrated high potency in reversing MDR in resistant cancer cell lines.
| Compound ID | Scaffold Type | Cell Line | Activity | Reversal Fold (RF) |
| 9n | Pyridine-based | K562/A02 | EC₅₀ = 119.6 nM | Not specified |
| 16 | Furan-based | MCF-7/ADR | IC₅₀ (Doxorubicin) = 0.73 µM | 69.6 |
This table presents data on potent P-gp reversal agents developed from pyridine and furan scaffolds.
In-depth studies revealed that these compounds work by directly inhibiting the efflux function of P-gp without altering the expression level of the protein itself. nih.govresearchgate.net They were shown to increase the intracellular accumulation of known P-gp substrates like doxorubicin and rhodamine 123, confirming their mechanism of action as P-gp inhibitors. nih.gov
Broader Chemical and Material Science Applications
Role as a Building Block in Organic Synthesis
Furan-2-ylmethyl-pyridin-4-ylmethyl-amine serves as a valuable building block, or synthon, in organic synthesis. Its structure contains multiple reactive sites—the furan (B31954) ring, the pyridine (B92270) nitrogen, and the secondary amine—that can be selectively targeted to construct more elaborate molecular architectures. The furan moiety is recognized as a versatile precursor in synthetic chemistry, prized for its unique reactivity. acs.org Similarly, functionalized pyridines are crucial building blocks in both organic and medicinal chemistry. lifechemicals.com The presence of both heterocycles in one molecule provides chemists with a powerful tool for creating diverse and complex compounds.
Precursor for Complex Heterocyclic Compounds
The inherent reactivity of the furan and pyridine rings within this compound makes it an excellent precursor for the synthesis of complex, multi-ring heterocyclic systems. The furan ring, with a lower resonance energy than benzene, can undergo reactions that involve dearomatization. acs.org For instance, it can act as a diene in Diels-Alder cycloadditions or be converted into 1,4-dicarbonyl compounds through hydrolytic ring cleavage, paving the way for the formation of other carbocyclic or heterocyclic structures. acs.org
Furthermore, the secondary amine linker can be readily functionalized, and the pyridine nitrogen can be quaternized or oxidized. These reactions allow for the molecule to be integrated into larger, more complex frameworks. Research on related furan-based compounds has demonstrated their utility in synthesizing a variety of other heterocyclic systems, such as tetrazoles and other fused heterocycles. nih.govnih.gov The synthesis of novel heterocyclic derivatives from furan-containing starting materials is a well-established area of research, highlighting the potential of this compound as a starting point for new chemical entities. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net
Application in Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a technique used to generate large numbers of structurally diverse compounds, known as chemical libraries, in a systematic and efficient manner. nih.gov These libraries are invaluable for screening for biological activity in drug discovery and for identifying materials with novel properties. This compound is an ideal scaffold for such purposes.
The secondary amine group serves as a convenient handle for derivatization. It can undergo a wide range of chemical transformations, such as acylation, alkylation, sulfonylation, and participation in multicomponent reactions. By reacting the parent molecule with a diverse set of building blocks (e.g., carboxylic acids, alkyl halides), a large library of related but structurally distinct compounds can be rapidly synthesized. researchgate.net This approach allows for the systematic exploration of the chemical space around the core furan-pyridine scaffold, which is a common strategy in medicinal chemistry to optimize the properties of a lead compound. nih.gov The generation of fused pyridine-4-carboxylic acid libraries from similar heterocyclic amines demonstrates the feasibility of this approach. researchgate.net
Ligand Design in Coordination Chemistry
The structure of this compound contains multiple potential donor atoms—the nitrogen of the pyridine ring, the secondary amine nitrogen, and the oxygen of the furan ring—making it an attractive candidate for ligand design in coordination chemistry. The lone pair of electrons on the pyridine nitrogen is not delocalized into the aromatic system, making it readily available for coordination to a metal center. jscimedcentral.com This, combined with the secondary amine, allows the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion.
Synthesis and Characterization of Metal Complexes
Metal complexes of this ligand can be synthesized by reacting this compound with various metal salts, such as chlorides or acetates, in a suitable solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.comiosrjournals.orgnih.gov The reaction typically involves refluxing the mixture to facilitate the coordination of the ligand to the metal ion. nih.govnih.gov A variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II), can be used to form stable complexes. iosrjournals.orgnih.gov
The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure, geometry, and bonding characteristics.
| Technique | Purpose and Typical Observations |
| FTIR Spectroscopy | Used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the pyridine ring vibrations and the C-N bond of the amine upon complexation indicates bonding. The appearance of new, low-frequency bands can be attributed to metal-nitrogen (M-N) bonds. iosrjournals.orgresearchgate.net |
| UV-Visible Spectroscopy | Provides information about the electronic environment of the metal ion and the geometry of the complex. The spectra may show bands corresponding to d-d electronic transitions within the metal ion or ligand-to-metal charge transfer (LMCT) bands. researchgate.net |
| NMR Spectroscopy | 1H and 13C NMR can confirm the structure of the ligand and its complexes, particularly for diamagnetic metals like Zn(II). Shifts in the proton and carbon signals of the pyridine and furan rings upon coordination provide evidence of the ligand-metal interaction. nih.gov |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to establish the stoichiometry (metal-to-ligand ratio). iosrjournals.org |
| Molar Conductance | Measurements in solution can indicate whether the complex is an electrolyte or non-electrolyte, helping to determine if anions are coordinated to the metal or exist as counter-ions. researchgate.net |
Based on these characterization methods, the geometry of the resulting complexes—such as tetrahedral, square planar, or octahedral—can be proposed. iosrjournals.orgnih.gov
Potential in Materials Science
The search for sustainable and bio-based materials has led to increased interest in compounds derived from renewable resources. Furan-based compounds, which can be derived from biomass, are at the forefront of this research as potential replacements for petroleum-based monomers in polymer synthesis. researchgate.netchemrxiv.org this compound, as a furan derivative, holds potential for applications in this area.
Contribution to Polymer Synthesis
With its amine functionality, this compound can be classified as a diamine-like monomer. This structure makes it a candidate for use in step-growth polymerization reactions. For example, it could potentially react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides.
Research has shown that furan-based diamines can be successfully incorporated into PMR-type polyimide resins. researchgate.net The inclusion of the furan ring in the polymer backbone can influence the material's properties, such as its thermal stability, processability, and mechanical strength. researchgate.net Specifically, furan-containing oligoimide precursors have been shown to exhibit lower softening temperatures compared to their traditional counterparts, which can be advantageous for processing. researchgate.net The enzymatic synthesis of furan-based copolyesters is another area of active research, highlighting the versatility of furan monomers in creating biodegradable and biocompatible materials for biomedical applications. chemrxiv.org Therefore, this compound could serve as a novel monomer or cross-linking agent to create polymers with unique properties derived from its combined furan-pyridine structure.
Exploration of Electronic and Optical Properties
The electronic and optical properties of molecules containing both furan and pyridine rings are of significant interest due to their potential applications in materials science and optoelectronics. While specific experimental data on this compound is not extensively available in the reviewed literature, theoretical studies on analogous compounds provide valuable insights into the expected behavior of this class of molecules. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting these properties.
Research into compounds that feature both furan and pyridine moieties indicates that their electronic and photophysical characteristics are influenced by the interplay between the electron-rich furan ring and the electron-deficient pyridine ring. nih.gov The arrangement of these heterocyclic rings, along with any linking groups, dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.
For instance, in related pyridine-furan oligomers, the HOMO-LUMO gap has been shown to be tunable based on the number of repeating units and their spatial arrangement. researchgate.net Theoretical calculations on similar structures, such as 2-N-phenylamino-methyl-nitro-pyridine isomers, have demonstrated HOMO-LUMO energy gaps around 3.13 to 3.16 eV. nih.gov These values correspond to absorption in the ultraviolet-visible (UV-Vis) spectrum, suggesting that such compounds could be photoactive.
The incorporation of a furan unit into a π-conjugated system, particularly in comparison to a thiophene (B33073) unit, has been noted to induce unique electronic and photophysical properties due to the higher electron-richness of furan. nih.gov This can lead to distinct absorption and emission characteristics. Studies on furan-containing π-conjugated compounds have highlighted their potential as organic functional materials. nih.gov
Furthermore, the non-linear optical (NLO) properties of molecules containing furan and other heterocyclic rings have been investigated. For example, a study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated using DFT, showed significant NLO activity, with a first-order hyperpolarizability many times greater than that of the urea (B33335) standard. malayajournal.org This suggests that compounds incorporating a furan-2-ylmethyl group may also exhibit interesting NLO properties.
The following tables present computed properties for analogous compounds containing furan and pyridine moieties, which can serve as a reference for estimating the properties of this compound.
Table 1: Computed Properties for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
| Property | Value |
| Molecular Weight | 188.23 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 188.094963011 Da |
| Monoisotopic Mass | 188.094963011 Da |
| Topological Polar Surface Area | 38.1 Ų |
| Heavy Atom Count | 14 |
| Data sourced from PubChem CID 744556. nih.gov |
Table 2: Computed Properties for 2-(Furan-2-yl)pyridine
| Property | Value |
| Molecular Weight | 145.16 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 145.052763847 Da |
| Monoisotopic Mass | 145.052763847 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 11 |
| Data sourced from PubChem CID 589331. nih.gov |
These tables provide a foundation for understanding the physicochemical properties that can be expected for this compound, based on structurally similar compounds. The exploration of its specific electronic and optical properties through dedicated theoretical and experimental studies would be a valuable extension of this foundational knowledge.
Future Research Directions
Discovery of Novel Biological Activities and Therapeutic Indications
The furan (B31954) nucleus is a cornerstone in many biologically active compounds, exhibiting a wide array of pharmacological effects. ijabbr.comutripoli.edu.ly Furan derivatives have been investigated for their therapeutic potential across numerous domains, including as antimicrobial, anti-inflammatory, analgesic, and anticancer agents. utripoli.edu.lyutripoli.edu.ly The incorporation of a furan moiety is a recognized strategy in drug discovery, with many approved drugs containing this heterocyclic ring. ijabbr.comutripoli.edu.ly
Given the rich medicinal chemistry of furan-containing compounds, a primary direction for future research on Furan-2-ylmethyl-pyridin-4-ylmethyl-amine is the comprehensive screening for novel biological activities. The diverse therapeutic applications of furan derivatives suggest that this compound could hold untapped potential in various disease areas.
Table 1: Reported Biological Activities of Furan Derivatives
| Biological Activity | Examples of Furan Derivatives |
|---|---|
| Antimicrobial | 1-benzoyl-3-furan-2-ylmethyl-thiourea, 3-aryl-3-(furan-2-yl) propanoic acid derivatives. utripoli.edu.ly |
| Anti-ulcer | Dehydroleucodine, xanthatin. utripoli.edu.ly |
| Antidepressant/Anxiolytic | 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives. utripoli.edu.ly |
| Anticancer | Various substituted furan derivatives. utripoli.edu.ly |
| Antiviral | Furan-based compounds have shown potential against various viruses. scirp.org |
Future investigations should involve broad-based in vitro and in vivo screening of this compound to identify any significant biological effects. This could lead to the discovery of new therapeutic indications for this molecule and its derivatives.
Advancement in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable processes. rsc.org The synthesis of amines and furan-containing compounds is an area where green chemistry principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net
Future research should focus on developing green and sustainable synthetic routes for this compound. This could involve the use of renewable starting materials, biocatalysis, and the development of catalytic methods that avoid the use of stoichiometric reagents. unive.it The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of chemical processes and can be used to guide the development of more sustainable synthetic methodologies. rsc.org
Table 2: Principles of Green Chemistry and Their Application to Amine Synthesis
| Principle of Green Chemistry | Application in the Synthesis of this compound |
|---|---|
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Use of Renewable Feedstocks | Utilizing renewable resources, such as biomass-derived furfural (B47365), as starting materials. unive.it |
| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. |
By focusing on these principles, future research can lead to more environmentally benign and economically viable methods for the production of this compound.
Deeper Elucidation of Molecular Mechanisms
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For furan-containing compounds, their biological activity is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. utripoli.edu.lynih.gov
A key area for future research is the detailed investigation of the molecular mechanisms of action of this compound for any identified biological activities. This would involve identifying its specific molecular targets and characterizing the downstream signaling pathways that are modulated. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the binding partners of the compound.
For instance, some furan derivatives have been found to act as inhibitors of specific enzymes, such as the SARS-CoV-2 main protease. nih.gov If this compound is found to have antimicrobial activity, for example, further studies would be needed to determine if it inhibits a specific bacterial enzyme or disrupts the bacterial cell membrane.
Rational Design of Highly Selective and Potent Analogs
Once a lead compound with promising biological activity is identified, the next step is often to synthesize and evaluate a series of analogs to improve its potency, selectivity, and pharmacokinetic properties. cardiff.ac.uknih.gov This process of rational drug design is guided by an understanding of the structure-activity relationship (SAR) of the compound.
Future research should focus on the rational design and synthesis of analogs of this compound. By systematically modifying the furan and pyridine (B92270) rings, as well as the linker between them, it may be possible to develop new compounds with enhanced biological activity and a more favorable therapeutic profile. cardiff.ac.uk Molecular modeling and computational chemistry can be used to guide the design of these new analogs. nih.gov
For example, if the initial compound shows activity against a particular kinase, analogs could be designed to improve its selectivity for that kinase over other closely related kinases, thereby reducing the potential for off-target effects. cardiff.ac.uk
Integration of Advanced Computational Tools for Accelerated Discovery
The drug discovery and development process can be significantly accelerated through the use of advanced computational tools. researchgate.net These tools can be used for a wide range of applications, from the virtual screening of large compound libraries to the prediction of the pharmacokinetic and toxicological properties of new drug candidates.
Future research on this compound should fully integrate these computational approaches. Ligand-based and structure-based virtual screening can be used to identify potential biological targets for the compound. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs, thereby prioritizing the most promising compounds for synthesis and testing. researchgate.net
By leveraging the power of computational chemistry and bioinformatics, the discovery and development of new therapeutic agents based on the this compound scaffold can be made more efficient and cost-effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
